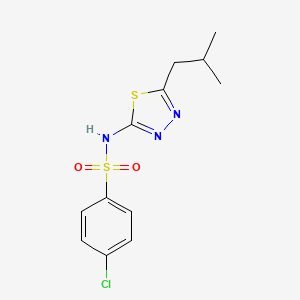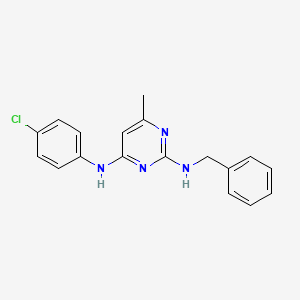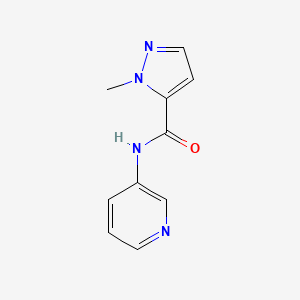
4-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 4-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves complex chemical reactions. For instance, novel derivatives were synthesized through the reaction of potassium 6-chloro-1,1-dioxo-7-methyl-1,4,2-benzodithiazine-3-thiolate with hydrazonyl bromides, showcasing the intricate steps required to create such compounds (Sławiński, 2007).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been determined through various spectroscopic methods, including IR, NMR, and MS, aiding in the confirmation of their complex structures and providing insights into their molecular configurations (Karakuş et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are pivotal for understanding their potential applications and behaviors in various conditions. The reactivity and interaction with other chemical entities define their utility in scientific research, particularly in the development of new therapeutic agents (Mishra et al., 2016).
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
Research has shown that benzenesulfonamide derivatives, including those with thiadiazole moieties, have been synthesized and characterized for their potential in photodynamic therapy (PDT). A study highlighted the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, demonstrating these compounds' excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make them promising candidates as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Another significant application of benzenesulfonamide derivatives is in anticancer research. Compounds with the thiadiazol-benzenesulfonamide scaffold have been evaluated for their anticancer activity against various cancer cell lines. For example, a series of benzenesulfonamide derivatives were synthesized and showed marked anticancer activity, with specific compounds being highly active against human colorectal carcinoma and human cervix carcinoma cell lines (Karakuş et al., 2018).
Enzyme Inhibition for Drug Development
Furthermore, benzenesulfonamide derivatives have been explored for their role in enzyme inhibition, particularly carbonic anhydrases, which are significant in various physiological processes. Research has found that certain sulfonamides incorporating thiadiazole moieties exhibit low nanomolar activity against human carbonic anhydrase II, highlighting their potential in developing new therapeutic agents for conditions where carbonic anhydrase activity is implicated (Alafeefy et al., 2015).
UV Protection and Antimicrobial Coating
In addition to therapeutic applications, benzenesulfonamide derivatives have been utilized in materials science, particularly in the development of UV-protective and antimicrobial coatings for fabrics. A study demonstrated the synthesis of benzenesulfonamide-based azo dyes, which, when applied to cotton fabrics, provided effective UV protection and exhibited antimicrobial properties, enhancing the fabric's utility and durability (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S2/c1-8(2)7-11-14-15-12(19-11)16-20(17,18)10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTOQRJCGHEWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)
![(1S*,5R*)-3-(2-pyrazinyl)-6-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5516532.png)
![ethyl [2,2,2-trifluoro-1-[(5-methyl-3-isoxazolyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5516537.png)
![2-(1H-benzimidazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5516548.png)

![(1S*,5R*)-3-(2-quinoxalinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5516568.png)
![N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5516574.png)
![2-{[(2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5516582.png)

![N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5516598.png)
![(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5516604.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5516619.png)
![2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5516623.png)
